

# Quantitative structure-property relationship (QSPR) modeling of 5-Methyl-4-hexenal

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## Compound of Interest

Compound Name: 5-Methyl-4-hexenal

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## Comparative Analysis of QSPR Models for 5-Methyl-4-hexenal and its Alternatives

A Quantitative Look into the Structure-Property Relationships of Key Fragrance Aldehydes

In the realm of fragrance and flavor chemistry, the ability to predict the physicochemical properties of a molecule from its structure is a significant advantage. Quantitative Structure-Property Relationship (QSPR) modeling provides a powerful computational tool for this purpose, enabling researchers to screen and design novel compounds with desired characteristics, such as specific volatilities or affinities. This guide offers a comparative analysis of the QSPR modeling of **5-Methyl-4-hexenal**, a compound noted for its green and grassy odor, against several alternative fragrance aldehydes: trans-2-hexenal, citral, and cinnamaldehyde.

## Physicochemical Property Comparison

A fundamental aspect of QSPR is the correlation of molecular structure with physical and chemical properties. The table below summarizes key experimental and estimated data for **5-Methyl-4-hexenal** and its alternatives. These properties are crucial inputs and targets for QSPR models.

| Compound           | Molecular Formula                 | Molecular Weight (g/mol) | Boiling Point (°C)  | logP                     | Density (g/mL)      | Refractive Index    |
|--------------------|-----------------------------------|--------------------------|---------------------|--------------------------|---------------------|---------------------|
| 5-Methyl-4-hexenal | C <sub>7</sub> H <sub>12</sub> O  | 112.17                   | 150 (estimated) [1] | 1.6 (predicted) [2]      | 0.832 (estimated)   | 1.4294 (estimated)  |
| trans-2-Hexenal    | C <sub>6</sub> H <sub>10</sub> O  | 98.14                    | 146-147 [3]         | 1.790 (estimated) [4][5] | 0.846 @ 25°C [6][7] | 1.446 @ 20°C [6][7] |
| Citral             | C <sub>10</sub> H <sub>16</sub> O | 152.24                   | 228-229 [8][9]      | 3.170 [10]               | 0.888 @ 20°C [9]    | 1.488 @ 20°C [9]    |
| Cinnamaldehyde     | C <sub>9</sub> H <sub>8</sub> O   | 132.16                   | 248 [4]             | 1.90 [11]                | 1.05 @ 25°C [4]     | 1.622 @ 20°C [4]    |

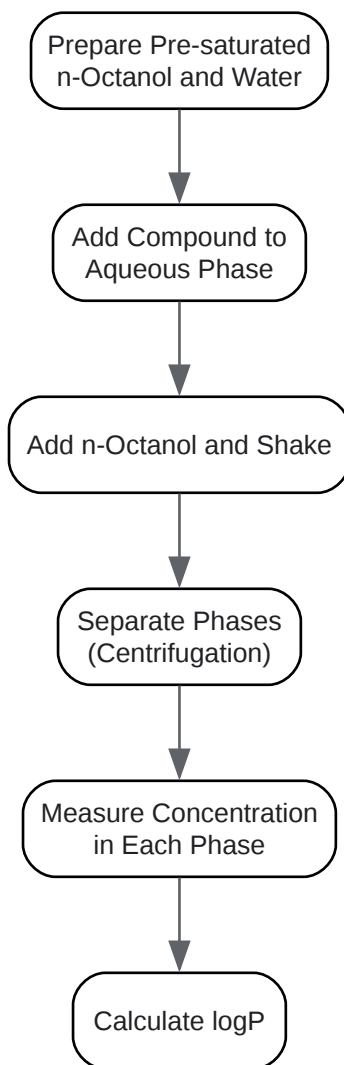
## QSPR Modeling Approaches for Aldehydes

QSPR models for aldehydes, particularly for properties like boiling point and lipophilicity (logP), often employ a range of molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as its topology, geometry, and electronic properties.

A common approach involves multiple linear regression (MLR), where a linear equation is established between the property of interest and a set of selected descriptors. For instance, a QSPR study on aliphatic aldehydes might use descriptors like molecular weight, constitutional descriptors, and charge descriptors to model thermal energy.[12]

For predicting the boiling points of diverse organic compounds, including aldehydes, QSPR models can be developed using a large dataset and various machine learning methods to select the most relevant 2D molecular descriptors.[13] Similarly, QSPR models for predicting the lipophilicity (logP) of volatile organic compounds can be developed using a hybrid approach that combines machine learning with expert knowledge to select interpretable physicochemical descriptors.[14]

The following diagram illustrates a typical workflow for developing a QSPR model.



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